6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrazole ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-fluorophenyl derivatives and 1-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are then subjected to cyclization reactions under controlled conditions to form the azetidin-3-yl and dihydropyridazinone moieties .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Additionally, the use of catalysts and solvents can be optimized to improve the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with specific molecular targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **6-(3-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- **6-(3-bromophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the fluorophenyl group in 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may exhibit different chemical and biological behaviors .
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c1-22-16(7-8-20-22)18(26)23-10-14(11-23)24-17(25)6-5-15(21-24)12-3-2-4-13(19)9-12/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMSNLQVQACRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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